molecular formula C17H23ClN2O3 B2954968 2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone CAS No. 2034308-87-5

2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone

Cat. No.: B2954968
CAS No.: 2034308-87-5
M. Wt: 338.83
InChI Key: UUXSSTFYLLZYMM-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C17H23ClN2O3 and its molecular weight is 338.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A significant area of research on compounds similar to 2-(4-Chlorophenoxy)-1-(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)ethanone involves their antimicrobial properties. For instance, studies have shown that novel quinazolinone derivatives, which include similar structures, exhibit notable antimicrobial activity. These compounds have been tested against various bacterial strains and have shown effectiveness (Habib et al., 2013). Similarly, azetidinones derived from quinazolin-4(3H)-one have demonstrated antibacterial and antifungal activities in vitro, particularly those with chloro and methoxy groups (Patel & Patel, 2011).

Synthetic Applications

In the realm of synthetic chemistry, compounds like this compound are utilized as intermediates in the synthesis of various heterocyclic compounds. For example, the synthesis of nitrogen and sulfur-containing heterocyclic compounds, which have potential pharmacological applications, often involves similar azetidinones (Mistry & Desai, 2006). Additionally, novel Schiff base and azetidinone derivatives have been synthesized for their antibacterial activity, highlighting the utility of these compounds in medicinal chemistry (Vashi & Naik, 2004).

Drug Synthesis and Modification

Compounds structurally similar to this compound are often used in the synthesis and modification of drugs. For instance, they are key intermediates in the synthesis of monobactam analogues, a class of β-lactam antibiotics. These derivatives have shown strong activity against various gram-negative bacteria, demonstrating their significance in antibiotic drug development (Haruo et al., 1988).

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O3/c1-22-15-6-8-19(9-7-15)14-10-20(11-14)17(21)12-23-16-4-2-13(18)3-5-16/h2-5,14-15H,6-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUXSSTFYLLZYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.